Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate
Overview
Description
“Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate” is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol. It’s a derivative of pyrazine, a six-membered heterocyclic compound bearing two nitrogen atoms in its moiety . Pyrazine and its derivatives are precursors in the synthesis of pharmaceuticals, perfumes, and many agrochemicals .
Scientific Research Applications
Antimitotic Activity
Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate, a related compound, has been explored for its antimitotic properties. Studies have shown that both the S- and R-isomers of its derivatives are active in several biological systems, with the S-isomer demonstrating more potency. These findings suggest potential applications in cancer research and treatment (Temple & Rener, 1992).
Organic Electroluminescent Compounds
Research into organic electroluminescent compounds, using derivatives similar to Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate, has shown promising results. These compounds have been synthesized for potential use in electroluminescent devices, highlighting their application in electronic and display technologies (Shi Juan-ling, 2006).
Fungicidal and Plant Growth Regulation Activities
A derivative of this compound, specifically ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, has shown to possess fungicidal and plant growth regulation activities. This indicates potential agricultural applications, particularly in the development of new fungicides and growth regulators (Minga, 2005).
Inhibitors in Biological Systems
Compounds related to this compound have been studied as inhibitors in various biological systems. For instance, derivatives of ethyl 4-(1H-indol-3-yl)butanoate have been evaluated as potent urease inhibitors, demonstrating their potential in therapeutic applications (Nazir et al., 2018).
Synthesis of Chiral Alcohols
Ethyl (S)-4-chloro-3-hydroxy butanoate, a similar compound, has been used in the synthesis of chiral alcohols for pharmaceutical applications, specifically in hypercholesterolemia drugs. This highlights the compound's relevance in the pharmaceutical industry (Jung, Park, & Kim, 2012).
Supramolecular Structures
Research on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a compound with structural similarities, has contributed to the understanding of hydrogen-bonded supramolecular structures. This knowledge is vital in the development of new materials and drugs (Portilla et al., 2007).
Properties
IUPAC Name |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8(15)4-3-5-13-10-9(11)12-6-7-14-10/h6-7H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAZWOTVKYPFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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